cis-2-Methyl-piperidine-3-carboxylic acid methyl ester hydrochloride
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Overview
Description
cis-2-Methyl-piperidine-3-carboxylic acid methyl ester hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-piperidine-3-carboxylic acid methyl ester hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the piperidine ring through alkylation reactions using methylating agents such as methyl iodide.
Carboxylation: The carboxylic acid group is introduced at the 3-position through carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Esterification: The carboxylic acid group is then esterified with methanol to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring or the methyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the ester group to convert it to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Products include carboxylic acids, ketones, and aldehydes.
Reduction: Products include alcohols and amines.
Substitution: Products include substituted piperidines and esters.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor to pharmaceutical drugs.
- Evaluated for its pharmacokinetic and pharmacodynamic properties .
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the development of new materials and polymers .
Mechanism of Action
The mechanism of action of cis-2-Methyl-piperidine-3-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
- 2-Methyl-piperidine-3-carboxylic acid methyl ester
- 2-Methyl-piperidine-3-carboxylic acid ethyl ester
- 3-Methyl-piperidine-2-carboxylic acid methyl ester
Comparison:
- Structural Differences: The position of the methyl group and the type of ester group can vary among similar compounds, leading to differences in reactivity and physical properties.
- Reactivity: cis-2-Methyl-piperidine-3-carboxylic acid methyl ester hydrochloride may exhibit unique reactivity due to its specific stereochemistry and functional groups.
- Applications: While similar compounds may share some applications, this compound may be preferred in certain contexts due to its specific properties and performance .
Properties
IUPAC Name |
methyl (2R,3R)-2-methylpiperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-7(8(10)11-2)4-3-5-9-6;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKPUDLZDYZDRS-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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